![molecular formula C16H22ClNO2S B2365836 3-(3-chlorophényl)-N-[(4-méthoxythian-4-yl)méthyl]propanamide CAS No. 2034452-82-7](/img/structure/B2365836.png)
3-(3-chlorophényl)-N-[(4-méthoxythian-4-yl)méthyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide is an organic compound that features a chlorophenyl group, a methoxytetrahydrothiopyran group, and a propanamide group
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with similar structures are often used as ligands in catalytic reactions.
Material Science: They can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Such compounds may act as inhibitors for specific enzymes.
Receptor Binding: They could be studied for their binding affinity to various biological receptors.
Medicine
Drug Development: The compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Similar compounds are sometimes used in the development of pesticides or herbicides.
Pharmaceuticals: They can be intermediates in the synthesis of more complex pharmaceutical agents.
Mécanisme D'action
Mode of Action
Given the lack of specific target information, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and any resulting changes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: This can be achieved by chlorination of a phenyl compound.
Synthesis of the Methoxytetrahydrothiopyran Intermediate: This involves the formation of a tetrahydrothiopyran ring followed by methoxylation.
Coupling Reaction: The chlorophenyl and methoxytetrahydrothiopyran intermediates are coupled using a suitable reagent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiopyran ring.
Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-chlorophenyl)-N-methylpropanamide: Lacks the methoxytetrahydrothiopyran group.
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propanamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and methoxytetrahydrothiopyran groups in 3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide may confer unique chemical properties and biological activities that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2S/c1-20-16(7-9-21-10-8-16)12-18-15(19)6-5-13-3-2-4-14(17)11-13/h2-4,11H,5-10,12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSCTRGBRULEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)
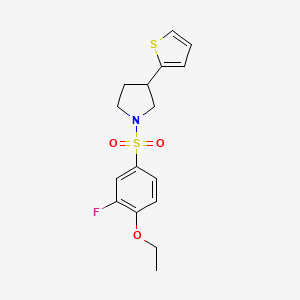
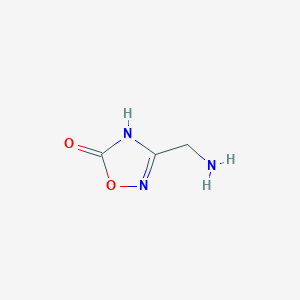

![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)
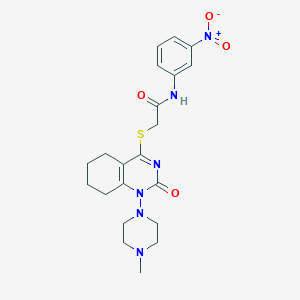
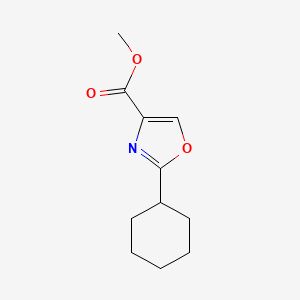
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2365768.png)

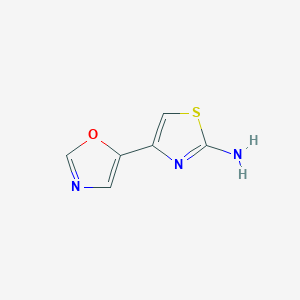
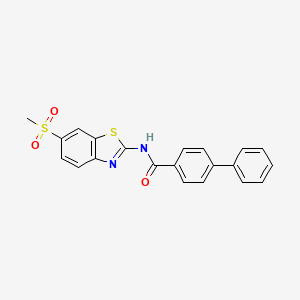
![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)
